(5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
(5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: is a complex organic compound that belongs to the class of isoxazoles and azetidines. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, while azetidines are four-membered nitrogen-containing rings
Mechanism of Action
Target of Action
Isoxazoles and thiazoles are found in many biologically active compounds, such as antimicrobial drug sulfathiazole, antiretroviral drug Ritonavir, antifungal drug Abafungin, and antineoplastic drug Tiazofurin . These compounds often target enzymes or receptors involved in critical biological processes .
Mode of Action
The mode of action of isoxazole and thiazole derivatives can vary widely depending on the specific compound and its targets. For example, some isoxazole derivatives have been found to inhibit key enzymes involved in the replication of viruses .
Biochemical Pathways
Isoxazole and thiazole derivatives can affect a variety of biochemical pathways. For instance, thiazole is a key component of Vitamin B1 (thiamine), which plays a crucial role in energy metabolism .
Pharmacokinetics
The ADME properties of isoxazole and thiazole derivatives can vary significantly depending on the specific compound. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The result of action can vary widely depending on the specific compound and its targets. For instance, some isoxazole and thiazole derivatives have demonstrated antitumor and cytotoxic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the isoxazole and azetidine rings. One common approach is to first synthesize the isoxazole ring through a cyclization reaction involving a hydroxylamine derivative and a suitable ketone or aldehyde. The azetidine ring can be formed through a cyclization reaction involving an amino alcohol and a suitable carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction conditions would be crucial to achieving high yields and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can occur at various positions on the isoxazole and azetidine rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives of the original compound.
Scientific Research Applications
(5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: has several scientific research applications:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It has potential biological activity, making it useful in the study of biological processes and the development of new drugs.
Medicine: : The compound's unique structure may make it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system or inflammation.
Industry: : Its properties may be useful in the development of new materials or chemical processes.
Comparison with Similar Compounds
(5-Phenylisoxazol-3-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone: can be compared with other similar compounds, such as:
Isoxazole derivatives: : These compounds share the isoxazole ring structure but may have different substituents or functional groups.
Azetidine derivatives: : These compounds contain the azetidine ring but may differ in their substituents or overall structure.
The uniqueness of This compound lies in its combination of both isoxazole and azetidine rings, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S/c20-15(19-9-12(10-19)21-16-17-6-7-23-16)13-8-14(22-18-13)11-4-2-1-3-5-11/h1-8,12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEYBOKCSSZYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CC=CC=C3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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